Scaffold Differentiation from PD153035: Shared Molecular Formula, Distinct Chemotype
The target compound and PD153035 (CAS 183322-45-4) share the identical molecular formula C16H15BrClN3O2 (MW 396.67) but are built on fundamentally different heterocyclic scaffolds. PD153035 is a 6,7-dimethoxyquinazoline-based ATP-competitive EGFR inhibitor with a reported Ki of 5.2 pM and IC50 of 29 pM against EGFR [1]. In contrast, the target compound is a pyrimidine-pyrrolidine ether derivative with no structural features associated with quinazoline-type EGFR inhibition. This scaffold divergence implies completely orthogonal biological target space despite identical elemental composition, making them non-interchangeable in any experimental context.
| Evidence Dimension | Molecular scaffold / heterocyclic core |
|---|---|
| Target Compound Data | 5-Bromopyrimidine-pyrrolidine ether scaffold; C16H15BrClN3O2; MW 396.67; InChIKey: IOJYQSPKJCCTHG-UHFFFAOYSA-N |
| Comparator Or Baseline | PD153035: 6,7-dimethoxyquinazoline scaffold; C16H15BrClN3O2; MW 396.67; EGFR inhibitor Ki = 5.2 pM, IC50 = 29 pM |
| Quantified Difference | Complete scaffold divergence (pyrimidine-pyrrolidine vs. quinazoline) despite identical molecular formula; predicted orthogonal target profiles |
| Conditions | Structural analysis by molecular formula and InChIKey comparison; PD153035 activity data from enzymatic EGFR inhibition assays |
Why This Matters
Procurement of the correct chemotype is essential: these two compounds cannot substitute for one another in any EGFR-related or kinase-focused research program despite having the same molecular formula.
- [1] Fry, D.W. et al. (1994) 'A specific inhibitor of the epidermal growth factor receptor tyrosine kinase', Science, 265(5175), pp. 1093-1095. PD153035 Ki = 5.2 pM; IC50 = 29 pM. View Source
